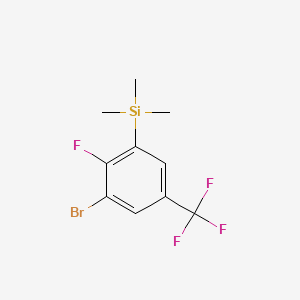
(3-Bromo-2-fluoro-5-(trifluoromethyl)phenyl)trimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Bromo-2-fluoro-5-(trifluoromethyl)phenyl)trimethylsilane is an organosilicon compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a phenyl ring, along with a trimethylsilane group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2-fluoro-5-(trifluoromethyl)phenyl)trimethylsilane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-2-fluoro-5-(trifluoromethyl)benzene.
Reaction with Trimethylsilyl Chloride: The key step involves the reaction of the starting material with trimethylsilyl chloride in the presence of a base, such as triethylamine, to form the desired product. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
(3-Bromo-2-fluoro-5-(trifluoromethyl)phenyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Hydrolysis: The trimethylsilyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically in the presence of a polar aprotic solvent such as dimethylformamide (DMF).
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in cross-coupling reactions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products
Substitution Reactions: Products include substituted phenyl derivatives with various functional groups.
Coupling Reactions: Products include biaryl compounds with diverse substituents.
Hydrolysis: The major product is the corresponding phenol derivative.
科学的研究の応用
(3-Bromo-2-fluoro-5-(trifluoromethyl)phenyl)trimethylsilane has several scientific research applications:
Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules.
Material Science: The compound is used in the development of advanced materials, including polymers and coatings with unique properties.
Medicinal Chemistry: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Biological Research: The compound is used in the study of biological pathways and mechanisms, particularly in the development of fluorinated analogs of bioactive molecules.
作用機序
The mechanism of action of (3-Bromo-2-fluoro-5-(trifluoromethyl)phenyl)trimethylsilane depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new carbon-nucleophile bonds. In coupling reactions, the compound participates in palladium-catalyzed cross-coupling to form carbon-carbon bonds. The trimethylsilyl group can be hydrolyzed to reveal a phenol group, which can further participate in various chemical transformations.
類似化合物との比較
Similar Compounds
- 3-Bromo-5-(trifluoromethyl)phenol
- 3-Fluoro-5-(trifluoromethyl)phenylboronic acid
- 2-Bromo-5-(trifluoromethyl)phenylboronic acid
Uniqueness
(3-Bromo-2-fluoro-5-(trifluoromethyl)phenyl)trimethylsilane is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, along with a trifluoromethyl group and a trimethylsilane group. This combination of substituents imparts distinct reactivity and properties, making it a valuable compound in various chemical transformations and applications.
特性
分子式 |
C10H11BrF4Si |
|---|---|
分子量 |
315.18 g/mol |
IUPAC名 |
[3-bromo-2-fluoro-5-(trifluoromethyl)phenyl]-trimethylsilane |
InChI |
InChI=1S/C10H11BrF4Si/c1-16(2,3)8-5-6(10(13,14)15)4-7(11)9(8)12/h4-5H,1-3H3 |
InChIキー |
YLQYUNWHLPIFOA-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1=C(C(=CC(=C1)C(F)(F)F)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


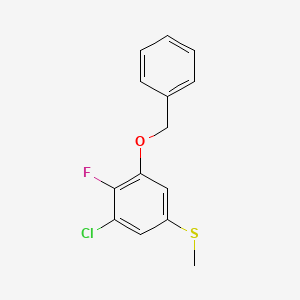

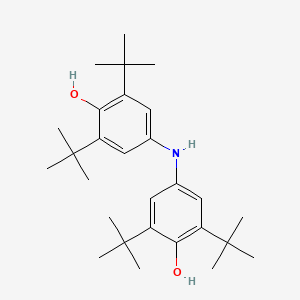
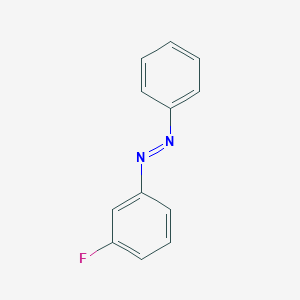

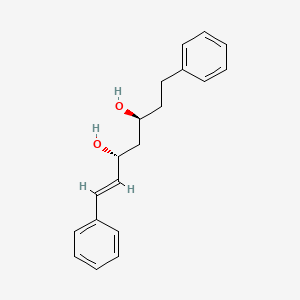

![[S(R)]-N-[(R)-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14755153.png)
![2,2-Dimethyl-2h-furo[3,4-b]pyran-4,7(3h,5h)-dione](/img/structure/B14755159.png)
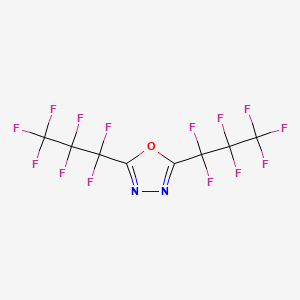
![[1-(4-Chlorobenzyl)-5-methyl-2-phenyl-1h-indol-3-yl]acetic acid](/img/structure/B14755170.png)
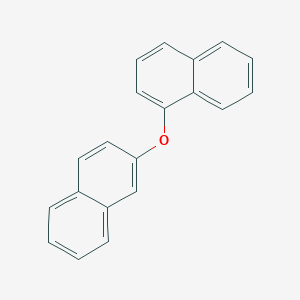
![Methanesulfonamide, N-[4-[1-hydroxy-2-[[(1,2,3,4-tetrahydro-1-oxo-2-naphthalenyl)methyl]amino]ethyl]phenyl]-](/img/structure/B14755190.png)
![10,29-Diazaundecacyclo[22.14.2.22,5.03,20.04,17.06,15.09,14.021,39.025,34.028,33.036,40]dotetraconta-1,3(20),4,6(15),7,9(14),10,12,16,18,21(39),22,24(40),25(34),26,28(33),29,31,35,37,41-henicosaene](/img/structure/B14755195.png)
